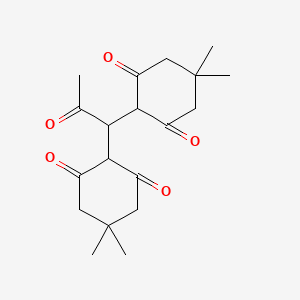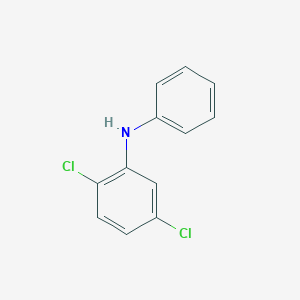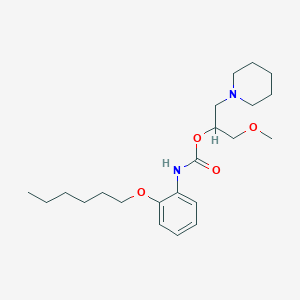
3,7-Dimethyldeca-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound includes two methyl groups attached to the third and seventh carbon atoms of a deca-3,7-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyldeca-3,7-diene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of corresponding alcohols. For example, the dehydration of 3,7-dimethyldecane-3,7-diol can yield this compound under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. For instance, treating 3,7-dimethyldecane-3,7-dihalide with a strong base can produce the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyldeca-3,7-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single carbon atom.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): A diene used in the production of neoprene rubber.
Uniqueness
3,7-Dimethyldeca-3,7-diene is unique due to its specific structure, which includes two methyl groups at the third and seventh positions. This structural feature imparts distinct chemical properties and reactivity compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
| 114175-89-2 | |
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
3,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-8-12(4)10-7-9-11(3)6-2/h8-9H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
KQVWODVOTACJRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)CCC=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)


![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)




